molecular formula C18H17ClF3N7O B214882 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

カタログ番号 B214882
分子量: 439.8 g/mol
InChIキー: DQDLCWMOMOWXHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine, also known as PF-06282999, is a small molecule drug that has been developed for the treatment of various diseases, including cancer and inflammation. This molecule has gained significant attention from the scientific community due to its potential therapeutic benefits and unique chemical structure.

作用機序

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine works by inhibiting the activity of a protein called p38 MAP kinase, which is involved in various cellular processes, including inflammation and cell growth. By inhibiting the activity of p38 MAP kinase, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting the growth of cancer cells, and reducing the production of cytokines, which are involved in various inflammatory processes. Furthermore, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have a favorable safety profile in animal studies.

実験室実験の利点と制限

One of the advantages of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine is its unique chemical structure, which makes it a promising candidate for the development of new drugs. Furthermore, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has shown promising results in preclinical studies, indicating its potential therapeutic benefits. However, one limitation of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine is the lack of clinical data, which makes it difficult to assess its safety and efficacy in humans.

将来の方向性

There are several future directions for the research of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine, including the development of new drugs based on its chemical structure, the investigation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic benefits in other diseases. Furthermore, the development of new methods for the synthesis of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine and its derivatives could lead to the discovery of new and more effective drugs.

合成法

The synthesis of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine involves several steps, including the reaction of 4-chloroaniline with sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. This intermediate is then reacted with 4-(trifluoromethyl)-2-chloropyrimidine to form 5-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-(trifluoromethyl)-2-pyrimidine. The final step involves the reaction of 5-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-(trifluoromethyl)-2-pyrimidine with 3,5-dimethylmorpholine to form 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine.

科学的研究の応用

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been extensively studied for its potential therapeutic benefits in various diseases, including cancer and inflammation. In preclinical studies, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Furthermore, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have a favorable safety profile in animal studies.

特性

製品名

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

分子式

C18H17ClF3N7O

分子量

439.8 g/mol

IUPAC名

4-[5-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]-3,5-dimethylmorpholine

InChI

InChI=1S/C18H17ClF3N7O/c1-10-8-30-9-11(2)28(10)17-23-7-14(15(24-17)18(20,21)22)16-25-26-27-29(16)13-5-3-12(19)4-6-13/h3-7,10-11H,8-9H2,1-2H3

InChIキー

DQDLCWMOMOWXHC-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C

正規SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。